3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide
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Overview
Description
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to a cyanoacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Cyclization: The cyano group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Cyclization: Acidic or basic conditions to promote the formation of heterocycles.
Major Products
Amino derivatives: From the reduction of the nitro group.
Thioethers and amines: From nucleophilic substitution reactions.
Heterocyclic compounds: From cyclization reactions.
Scientific Research Applications
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitro and cyano groups can participate in electron transfer reactions, influencing its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrophenyl isocyanate
- 2-Chloro-5-nitrophenyl pyridine
- 2-Chloro-5-nitrocinnamic acid
Uniqueness
The presence of both a nitro and a cyano group allows for diverse chemical transformations and interactions, making it a versatile compound in synthetic and applied chemistry .
Properties
CAS No. |
196712-43-3 |
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Molecular Formula |
C10H6ClN3O3 |
Molecular Weight |
251.62 g/mol |
IUPAC Name |
(E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-2-1-8(14(16)17)4-6(9)3-7(5-12)10(13)15/h1-4H,(H2,13,15)/b7-3+ |
InChI Key |
MEIGOGSKIWSGEW-XVNBXDOJSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C(\C#N)/C(=O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl |
solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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